molecular formula C20H34F2O5 B7852716 15-Hydroxy Lubiprostone

15-Hydroxy Lubiprostone

Cat. No.: B7852716
M. Wt: 392.5 g/mol
InChI Key: PNVYHTHOCKTJCO-JOCBIADPSA-N
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Description

13,14-dihydro-16,16-difluoro Prostaglandin E1 is a synthetic analog of Prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular analog is designed to enhance the stability and bioavailability of the parent compound by incorporating two electron-withdrawing fluorine atoms, which help to resist hydrolytic degradation .

Preparation Methods

The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin E1 involves several steps, starting from dihomo-γ-linolenic acid. The key steps include:

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with high efficiency.

Chemical Reactions Analysis

13,14-dihydro-16,16-difluoro Prostaglandin E1 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different analogs.

    Substitution: The fluorine atoms can be substituted with other groups under certain conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various hydroxylated and dehydrogenated derivatives .

Scientific Research Applications

13,14-dihydro-16,16-difluoro Prostaglandin E1 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their stability.

    Biology: The compound is studied for its effects on cellular processes such as platelet aggregation and vasodilation.

    Medicine: Research focuses on its potential therapeutic uses, particularly in cardiovascular diseases due to its ability to inhibit platelet aggregation and enhance vasodilation.

    Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 13,14-dihydro-16,16-difluoro Prostaglandin E1 involves its interaction with specific receptors on the surface of cells. It inhibits platelet aggregation by binding to prostaglandin receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet activation and aggregation. Additionally, it enhances vasodilation by relaxing vascular smooth muscle cells through similar receptor-mediated pathways .

Comparison with Similar Compounds

13,14-dihydro-16,16-difluoro Prostaglandin E1 is unique due to the incorporation of fluorine atoms, which enhance its stability and bioavailability. Similar compounds include:

Properties

IUPAC Name

7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVYHTHOCKTJCO-JOCBIADPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Hydroxy Lubiprostone
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15-Hydroxy Lubiprostone
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15-Hydroxy Lubiprostone
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15-Hydroxy Lubiprostone
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15-Hydroxy Lubiprostone
Reactant of Route 6
15-Hydroxy Lubiprostone

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